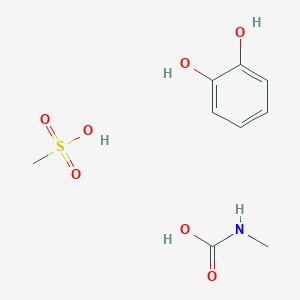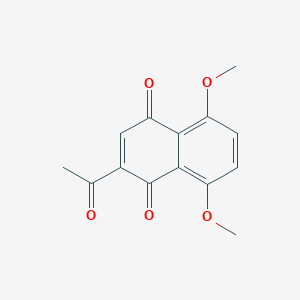
4,5-Dimethyl-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-1,2,3-thiadiazol is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-1,2,3-thiadiazol can be synthesized through several methods. One common approach involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . Another method includes the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide .
Industrial Production Methods: Industrial production of 4,5-Dimethyl-1,2,3-thiadiazol typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance production .
化学反応の分析
Types of Reactions: 4,5-Dimethyl-1,2,3-thiadiazol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazoles .
科学的研究の応用
4,5-Dimethyl-1,2,3-thiadiazol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial, anticancer, and antioxidant activities, making it valuable in biological studies
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the treatment of various diseases
Industry: 4,5-Dimethyl-1,2,3-thiadiazol is used in the development of pharmaceuticals, agrochemicals, and other industrial products
作用機序
The mechanism of action of 4,5-Dimethyl-1,2,3-thiadiazol involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as inosine monophosphate dehydrogenase, which is crucial for the proliferation of cancer cells and the replication of certain viruses . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
類似化合物との比較
1,3,4-Thiadiazole: This is the most common thiadiazole and is found in various medications such as cephazolin and acetazolamide.
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-Aryl-1,2,3-thiadiazoles: These compounds have been studied for their anticancer activities.
Uniqueness of 4,5-Dimethyl-1,2,3-thiadiazol: 4,5-Dimethyl-1,2,3-thiadiazol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethyl groups enhance its stability and reactivity, making it a valuable compound for various applications .
特性
IUPAC Name |
4,5-dimethylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-4(2)7-6-5-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQGRXTXMXMKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512804 |
Source


|
| Record name | 4,5-Dimethyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65923-96-8 |
Source


|
| Record name | 4,5-Dimethyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

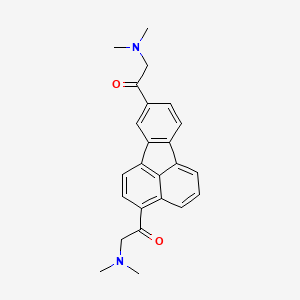
![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)
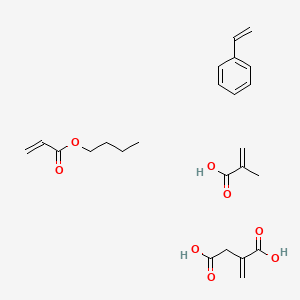
![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
methanone](/img/structure/B14488937.png)
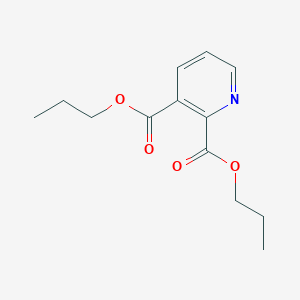
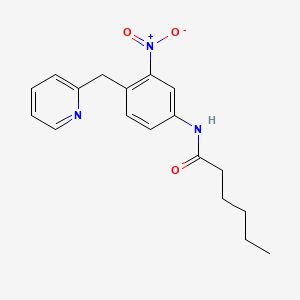
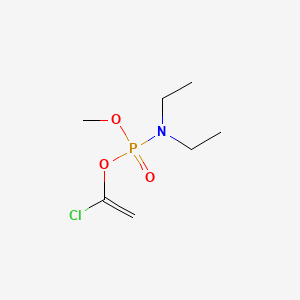
phosphane](/img/structure/B14488952.png)

![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
